N-(4-Chlorobenzyl)-4-fluorobenzamide
Description
N-(4-Chlorobenzyl)-4-fluorobenzamide is a benzamide derivative featuring a 4-fluorobenzamide backbone substituted with a 4-chlorobenzyl group. Such methods are common in benzamide chemistry, as seen in the synthesis of N-[4-(3,5-dioxo-1,2,4-triazolin-4-yl)benzyl]-4-fluorobenzamide via acid chloride intermediates .
The compound’s structure combines halogenated aromatic rings (fluorine and chlorine), which are known to influence electronic properties, lipophilicity, and biological interactions.
Properties
Molecular Formula |
C14H11ClFNO |
|---|---|
Molecular Weight |
263.69 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-fluorobenzamide |
InChI |
InChI=1S/C14H11ClFNO/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9H2,(H,17,18) |
InChI Key |
OKYFYJDSWFOFRO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Modifications
- Halogen Substitution: The 4-fluorobenzamide moiety is conserved across analogs, contributing to electronic effects (e.g., increased electrophilicity) and metabolic stability. Heterocyclic Additions: Incorporation of oxadiazole () or quinazoline () rings introduces rigidity and may improve target binding or pharmacokinetic properties .
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